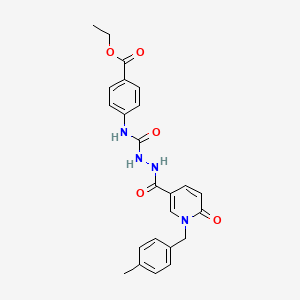

![molecular formula C14H11N3O2S B2589392 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide CAS No. 750640-55-2](/img/structure/B2589392.png)

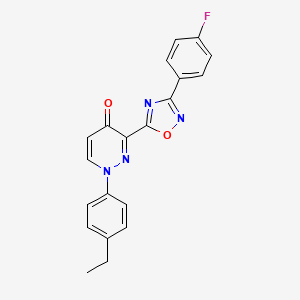

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

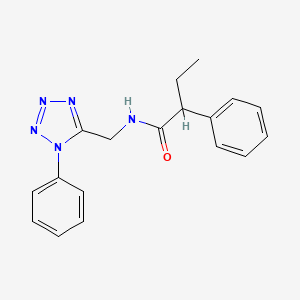

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide, also known as MTX-1, is a chemical compound with potential applications in scientific research.

Applications De Recherche Scientifique

Inhibition of Monoamine Oxidases

SMR000063580: has been studied for its inhibitory activities against monoamine oxidases (MAOs), which are enzymes that catalyze the oxidation of monoamines. MAOs play a significant role in the catabolism of neurotransmitters, and their inhibitors are used to treat various neurological disorders . The compound has shown potential as a potent inhibitor, which could lead to therapeutic applications in treating conditions like depression and Parkinson’s disease.

Cholinesterase Inhibition

The compound has also been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes break down acetylcholine, a neurotransmitter involved in memory and cognition. Inhibitors of these enzymes are crucial in the treatment of Alzheimer’s disease, as they help increase acetylcholine levels in the brain, potentially improving cognitive function.

β-Secretase Inhibition

β-Secretase (BACE-1) is an enzyme involved in the formation of amyloid plaques, which are characteristic of Alzheimer’s disease. Inhibiting BACE-1 can reduce plaque formation and is a promising strategy for Alzheimer’s disease treatment. SMR000063580 has been investigated for its inhibitory activity against BACE-1, which could contribute to the development of new Alzheimer’s therapies .

Molecular Docking Studies

Molecular docking studies have been conducted with SMR000063580 to understand its binding interactions with target enzymes . These studies are crucial for drug design and development, as they provide insights into the molecular basis of enzyme inhibition and help optimize the compound’s structure for better efficacy and selectivity.

Synthesis of Bioactive Compounds

The compound serves as a precursor in the synthesis of various bioactive compounds. Its structural features make it a valuable starting point for creating new molecules with potential therapeutic applications, such as antibacterial, antifungal, anti-HIV, and anti-inflammatory agents .

Industrial Process Heat Applications

While not directly related to SMR000063580, the acronym SMR is also associated with small modular reactors, which are an emerging technology in the nuclear industry. These reactors can provide process heat for various industrial applications, including the production of chemicals, desalination, and district heating . Although this is a different field of application, it highlights the diverse potential of SMR technology in scientific research and industry.

Propriétés

IUPAC Name |

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S/c1-9-2-4-10(5-3-9)11-8-20-14(16-11)17-13(18)12-6-7-15-19-12/h2-8H,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTUFJHIGJTNSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/no-structure.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-1H-indole-2-carboxamide](/img/structure/B2589313.png)

![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-isobutyryl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2589317.png)

![N-[[2-[[2-(2-Fluorophenyl)acetyl]amino]cyclopentyl]methyl]prop-2-enamide](/img/structure/B2589329.png)